2,2,4,6-Tetramethyl-4-phenyl-1-(3-phenylacryloyl)-1,2,3,4-tetrahydroquinoline
Description
This tetrahydroquinoline derivative features a 1,2,3,4-tetrahydroquinoline core with multiple substituents:
- 2,2,4,6-Tetramethyl groups: These substituents introduce steric bulk and influence the compound’s conformational flexibility.
- 1-(3-Phenylacryloyl) moiety: A conjugated α,β-unsaturated ketone system, which may confer reactivity as a Michael acceptor or enable participation in photochemical reactions.
Properties
Molecular Formula |
C28H29NO |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(E)-3-phenyl-1-(2,2,4,6-tetramethyl-4-phenyl-3H-quinolin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C28H29NO/c1-21-15-17-25-24(19-21)28(4,23-13-9-6-10-14-23)20-27(2,3)29(25)26(30)18-16-22-11-7-5-8-12-22/h5-19H,20H2,1-4H3/b18-16+ |
InChI Key |
LJYVDKLPHUQIJG-FBMGVBCBSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N(C(CC2(C)C3=CC=CC=C3)(C)C)C(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(CC2(C)C3=CC=CC=C3)(C)C)C(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6-Tetramethyl-4-phenyl-1-(3-phenylacryloyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2,4,6-Tetramethyl-4-phenyl-1-(3-phenylacryloyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,2,4,6-Tetramethyl-4-phenyl-1-(3-phenylacryloyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and their implications:
Key Observations :
- The acryloyl group distinguishes it from derivatives with amino or hydroxyl substituents, offering unique reactivity in polymer chemistry or photodynamic applications.
Key Observations :
- The target compound’s synthesis may face challenges in regioselectivity due to competing substitution patterns, unlike the stereoselective methods in and .
- Ionic liquid catalysis () offers a greener alternative to traditional metal-based methods, though applicability to the target compound’s acryloyl group remains untested.
Physicochemical and Functional Properties
Key Observations :
- The target compound’s low solubility may limit biological applications unless formulated with solubilizing agents.
- The acryloyl group could enable covalent binding to biomolecules, contrasting with the non-covalent interactions of 4k’s amino group.
Biological Activity
2,2,4,6-Tetramethyl-4-phenyl-1-(3-phenylacryloyl)-1,2,3,4-tetrahydroquinoline is a compound of interest due to its diverse biological activities. This article aims to synthesize existing research findings on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydroquinoline framework with multiple substituents that can influence its biological activity. The molecular formula is , and it has a molecular weight of approximately 312.43 g/mol.
Antioxidant Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antioxidant properties. These compounds are capable of scavenging free radicals and reducing oxidative stress in biological systems. The antioxidant activity is often measured using various assays such as DPPH and ABTS radical scavenging tests.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| This compound | 15.5 | 12.8 |
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been evaluated in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of multiple aromatic rings allows for effective electron donation to free radicals.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Cell Signaling Modulation : It can modulate signaling pathways related to inflammation and apoptosis.
Case Studies
Several case studies have explored the efficacy of this compound in various biological models:
- In Vivo Anti-inflammatory Study : In a rat model of induced inflammation, treatment with the compound significantly reduced paw edema compared to control groups.
- Antimicrobial Efficacy in Wound Healing : Clinical trials have evaluated the use of this compound in topical formulations for wound healing in diabetic patients. Results indicated a notable decrease in infection rates and improved healing times.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
